2,6-Diaminonicotinic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminonicotinic acid hydrochloride typically involves the nitration of nicotinic acid followed by reduction and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminonicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various derivatives of 2,6-Diaminonicotinic acid, such as its oxides, amines, and substituted compounds
Scientific Research Applications
2,6-Diaminonicotinic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diaminonicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Similar in structure but lacks the carboxylic acid group.
2,6-Diaminobenzoic acid: Similar in structure but has a benzene ring instead of a pyridine ring.
2,6-Diamino-4-chloropyridine: Similar in structure but has a chlorine atom at the 4-position.
Uniqueness
2,6-Diaminonicotinic acid hydrochloride is unique due to its combination of amino and carboxylic acid functional groups on a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C6H8ClN3O2 |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
2,6-diaminopyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2H,(H,10,11)(H4,7,8,9);1H |
InChI Key |
UOSNKHXQHWWBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)N.Cl |
Origin of Product |
United States |
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